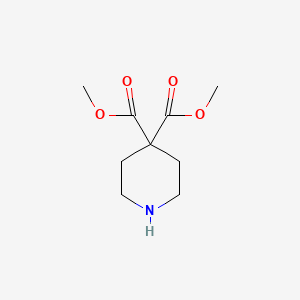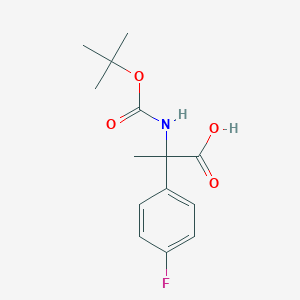![molecular formula C14H25N B13533675 Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)
Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine is a complex spirocyclic compound characterized by its unique structure, which includes multiple spiro centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine typically involves multi-component reactions that form the spirocyclic framework. One common method is the [3+2] cycloaddition reaction, where azomethine ylides react with dipolarophiles to form the spirocyclic structure. The reaction conditions often include mild temperatures and the use of catalysts such as L-proline to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties
Mécanisme D'action
The mechanism of action of Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity. Pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]
- Dispiro[cyclopent-3′-ene]bisoxindoles
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]
Uniqueness
Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine is unique due to its specific spirocyclic framework, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit enhanced stability, higher binding affinity to biological targets, and unique reactivity patterns .
Propriétés
Formule moléculaire |
C14H25N |
|---|---|
Poids moléculaire |
207.35 g/mol |
Nom IUPAC |
dispiro[2.1.55.33]tridecan-12-ylmethanamine |
InChI |
InChI=1S/C14H25N/c15-10-12-8-13(4-2-1-3-5-13)11-14(9-12)6-7-14/h12H,1-11,15H2 |
Clé InChI |
BHUBANDDOXEEMV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(CC3(C2)CC3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13533605.png)




![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)





